Product packaging for Hymenialdisine Methanoate(Cat. No.:CAS No. 84094-94-0)

Hymenialdisine Methanoate

Cat. No.: B017858
CAS No.: 84094-94-0
M. Wt: 356.18 g/mol
InChI Key: HRCPXWHLWFTZJA-ZULQGGHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hymenialdisine Methanoate is a derivative of the marine natural product Hymenialdisine, a potent ATP-competitive inhibitor renowned for its broad-range activity against a panel of kinases crucial for cell signaling. This compound is of significant interest for basic research aimed at understanding signaling pathways involved in oncogenesis, inflammatory processes, and neurodegenerative diseases. Key Research Applications: Cancer Research: The parent compound, Hymenialdisine, exhibits nanomolar inhibitory activity against Cyclin-Dependent Kinases (CDKs), including CDK1/cyclin B (IC₅₀ = 22 nM), CDK2/cyclin E (IC₅₀ = 40 nM), and CDK5/p25 (IC₅₀ = 28 nM) . It also potently inhibits other kinases relevant to cancer, such as GSK-3β (IC₅₀ = 10 nM) and MEK1 (IC₅₀ = 6 nM) , and has demonstrated anti-proliferative effects in various cell lines . Neurodegenerative Disease Research: By inhibiting kinases like GSK-3β and CDK5, which are responsible for the hyperphosphorylation of tau protein, Hymenialdisine and its analogs show potential as tools for investigating Alzheimer's disease pathways . Studies also suggest neuroprotective properties via the activation of the antioxidant ARE-Nrf2 pathway . Inflammation and Osteoporosis Research: Hymenialdisine has been shown to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-2) and block the NF-κB signaling pathway, a key regulator of inflammation . Recent research indicates it can suppress osteoclast formation while promoting osteoblast differentiation, suggesting potential for studying bone loss diseases like osteoporosis . Mechanism of Action: Hymenialdisine acts by competing with ATP for binding in the catalytic site of multiple protein kinases. Crystallographic studies with CDK2 reveal that its structure allows for extensive hydrogen bonding within the ATP-binding pocket, leading to potent and selective inhibition . The methanoate derivative is designed to offer improved properties for research applications. Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14BrN5O3 B017858 Hymenialdisine Methanoate CAS No. 84094-94-0

Properties

IUPAC Name

(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one;methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5O2.CH4O/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6;1-2/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19);2H,1H3/b7-4-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCPXWHLWFTZJA-ZULQGGHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO.C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO.C\1CNC(=O)C2=C(/C1=C\3/C(=O)NC(=N3)N)C=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591087
Record name (4Z)-4-(2-Amino-5-oxo-3,5-dihydro-4H-imidazol-4-ylidene)-2-bromo-4,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8(1H)-one--methanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84094-94-0
Record name (4Z)-4-(2-Amino-5-oxo-3,5-dihydro-4H-imidazol-4-ylidene)-2-bromo-4,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8(1H)-one--methanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Natural Occurrence of Hymenialdisine Methanoate

Marine Sponge Origin and Species Identification

Biosynthetic Pathways of Bromopyrrole Alkaloids

The biosynthesis of bromopyrrole alkaloids, such as Hymenialdisine (B1662288), is a complex process within marine sponges. These pathways typically involve the precursor amino acid proline, which undergoes a series of enzymatic modifications, including bromination and pyrrole (B145914) ring formation. The intricate steps leading to the characteristic fused ring system of Hymenialdisine are a subject of ongoing research. The formation of Hymenialdisine Methanoate would likely be a subsequent modification of Hymenialdisine, potentially through an esterification or salt formation process involving methanoic acid (formic acid) or methanol (B129727). However, a definitive biosynthetic pathway for this compound has not been elucidated.

Biogenetic Relationship to Hymenialdisine and Related Alkaloids

This compound is structurally and biogenetically related to Hymenialdisine. The core molecular structure is identical, with the "methanoate" designation indicating the presence of a methanoate (formate) group. This suggests that Hymenialdisine is the direct precursor to this compound. Other related alkaloids, such as debromohymenialdisine (B1669978), also share the same core scaffold, differing in the presence or absence of the bromine atom. The biogenetic relationship points to a common ancestral molecule and a divergent series of modifications to produce a family of related compounds.

Advanced Isolation and Purification Methodologies

Specific protocols for the isolation and purification of this compound are not detailed in the available scientific literature. However, the methodologies used for its parent compound, Hymenialdisine, provide a likely framework for how this compound would be isolated.

The isolation of bromopyrrole alkaloids from marine sponge extracts typically relies on a combination of chromatographic techniques. These methods separate compounds based on their physical and chemical properties. A general workflow would involve:

Initial Extraction: The sponge biomass is extracted with organic solvents, such as methanol or ethanol, to create a crude extract containing a mixture of compounds.

Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents to separate compounds based on their polarity.

Column Chromatography: The resulting fractions are further purified using column chromatography, often with silica (B1680970) gel or other stationary phases, to separate compounds with similar polarities.

High-Performance Liquid Chromatography (HPLC): For final purification, reversed-phase HPLC is commonly employed. This technique provides high resolution and is effective in isolating pure compounds from complex mixtures.

It is conceivable that during these processes, particularly if formic acid is used as a solvent modifier in HPLC, Hymenialdisine could be converted to this compound.

Crystallization is a powerful technique for obtaining highly pure compounds. After chromatographic purification, a concentrated solution of the target compound is prepared in a suitable solvent or solvent mixture. By slowly changing the conditions, such as temperature or solvent composition, the compound can be induced to form crystals. This process effectively removes impurities, yielding a highly purified final product. While specific crystallization conditions for this compound are not documented, this technique would be a standard final step in its purification.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 84094-94-0
Molecular Formula C12H14BrN5O3
Molecular Weight 356.18 g/mol

Table 2: Related Bromopyrrole Alkaloids

Compound NameMolecular FormulaNatural Source (Genus)
HymenialdisineC11H10BrN5O2Axinella, Hymeniacidon, Acanthella
DebromohymenialdisineC11H11N5O2Phakellia, Stylissa

Synthetic Methodologies and Chemical Derivatization

Historical Perspectives on Total Synthesis

First isolated in 1980 from marine sponges, Hymenialdisine's unique structure was confirmed by X-ray crystallography. nih.govresearchgate.net Early synthetic efforts were driven by its potential as a kinase inhibitor. nih.gov The initial total syntheses were challenging, grappling with issues like the regioselective bromination of the pyrrole (B145914) ring and the stereospecific construction of the exocyclic double bond of the 2-amino-4-oxo-2-imidazoline-5(Z)-disubstituted ylidene ring system. researchgate.netresearchgate.net

A significant early total synthesis of (±)-Hymenin, Stevensine, Hymenialdisine (B1662288), and Debromohymenialdisine (B1669978) was reported in 1997, providing a foundational route to this class of C11N5 marine sponge alkaloids. acs.org These pioneering syntheses, while successful, often involved multiple steps and faced challenges with atom-scrambling during cyclization and the formation of regio-isomers, which spurred the development of more refined and efficient methodologies. researchgate.net

Modern Strategies for Enhanced Synthesis Yield and Scalability

To overcome the limitations of early methods, modern synthetic chemistry has introduced several strategies to improve the efficiency, yield, and scalability of Hymenialdisine synthesis.

The enantioselective synthesis of pyrrole-imidazole alkaloids is crucial for studying their specific biological activities, as different enantiomers can have distinct pharmacological profiles. nih.gov While many early syntheses of Hymenialdisine were racemic, modern strategies focus on controlling stereochemistry. For related complex alkaloids like agelastatin, enantioselective syntheses have been developed. These approaches often involve key steps such as palladium-catalyzed asymmetric allylic alkylation or utilizing chiral starting materials like (R)-epichlorohydrin to establish the desired stereocenters. nih.govsemanticscholar.org These methods serve as a blueprint for achieving enantiomerically pure Hymenialdisine, which is essential for detailed structure-activity relationship (SAR) studies and potential therapeutic development. nih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become a cornerstone for the synthesis of Hymenialdisine analogs. thieme-connect.comthieme-connect.com This strategy provides an efficient pathway for constructing the carbon skeleton and introducing a diverse range of substituents. thieme-connect.com Researchers have successfully used Suzuki coupling to react an indole (B1671886) vinyl triflate with various aryl boronic acids, creating a library of novel annulated Hymenialdisine analogs. thieme-connect.comthieme-connect.com This method is highly versatile and has been instrumental in exploring the chemical space around the Hymenialdisine scaffold. thieme-connect.comthieme-connect.comthieme-connect.comuni-rostock.dedntb.gov.ua

Chemoenzymatic Synthetic Routes and Biocatalysis

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations, which can be difficult to achieve with traditional chemical catalysts. researchgate.net Enzymes involved in the late stages of natural product biosynthetic pathways are particularly valuable as they act on complex molecular scaffolds with high precision. researchgate.net While a complete chemoenzymatic synthesis of Hymenialdisine has not been fully realized, the biomimetic synthesis of related compounds like cyclooroidin (B1254222) from amino acid precursors highlights the potential of this approach. nih.gov Understanding the enzymology of heterocycle formation is a key goal, as these biocatalysts could be powerful tools for the efficient and environmentally friendly synthesis of Hymenialdisine and its derivatives. researchgate.net

Rational Design and Synthesis of Hymenialdisine Methanoate Analogs

A significant amount of research has been dedicated to the rational design and synthesis of Hymenialdisine analogs to explore their structure-activity relationships (SAR) and to develop compounds with improved potency and selectivity. nih.govresearchgate.net By systematically modifying different parts of the Hymenialdisine molecule, scientists have identified key structural features required for its biological activity.

Strategies for analog synthesis include:

Modification of the Pyrrole Ring: Introducing different substituents at various positions of the pyrrole ring. researchgate.net

Alteration of the Glycocyamidine Ring: Replacing or modifying the glycocyamidine moiety to investigate its role in target binding. researchgate.net

Annulation: Creating fused-ring systems to generate novel, rigidified structures. thieme-connect.comthieme-connect.com

These efforts have led to the discovery of analogs with dramatically altered kinase selectivity profiles and some with significantly higher antiproliferative activity than the parent natural product. nih.govresearchgate.net For example, the synthesis of a variety of analogs led to the identification of inhibitors for 11 new kinase targets. nih.gov

Table 1: Examples of Hymenialdisine Analog Modifications and Their Reported Effects

Modification Site Type of Modification Reported Outcome/Observation Reference(s)
Pyrrole Ring Replacement with an indole Probing structure-activity relationships (SAR) for kinase inhibition. researchgate.net
Glycocyamidine Ring Replacement with various aliphatic and aromatic amines Investigated the importance of the amidine appendage for kinase activity. researchgate.net
Pyrrolo[2,3-c]azepine Skeleton Suzuki cross-coupling with aryl boronic acids Creation of novel annulated analogues with diverse substitution patterns. thieme-connect.comthieme-connect.com
General Scaffold Synthesis of diverse analogs Identification of 11 new kinase targets and compounds with 30-fold higher antiproliferative activity. nih.gov
C2-position Substitution with phenyl group Synthesis of 2-Phenyl-10-substituted derivatives via microwave-assisted Suzuki-Miyaura coupling. jlu.edu.cn

Pyrroloazepine Skeleton Modifications

Modifications of the pyrrolo[2,3-c]azepine skeleton are a key strategy in the synthesis of hymenialdisine analogs. nih.govsigmaaldrich.comcapes.gov.br The goal is to explore how changes to this core structure impact biological activity.

One common approach involves the synthesis of the bicyclic pyrrolo[2,3-c]azepine-8-one ring system, which serves as a common precursor for various natural products, including hymenialdisine, debromohymenialdisine, hymenin, and stevensine. ingentaconnect.com A pivotal step in this methodology is the coupling of an azafulvene unit with 2-aminoimidazole under acidic conditions to form the crucial carbon-carbon bond between the two ring systems. ingentaconnect.com

Further modifications to the pyrrole ring of the pyrroloazepine skeleton have been explored. For instance, the introduction or removal of a bromine atom at the α-position of the pyrrole ring has been a focus, leading to the synthesis of both hymenialdisine and debromohymenialdisine. google.com The synthesis of analogs with substitutions at the β-pyrrole position has also been investigated. ingentaconnect.com

Modification Strategy Key Intermediates/Reagents Resulting Compounds Reference
Common Bicyclic PrecursorBicyclic pyrrolo[2,3-c]azepine-8-one, Azafulvene unit, 2-aminoimidazoleHymenialdisine, Debromohymenialdisine, Hymenin, Stevensine ingentaconnect.com
Pyrrole BrominationN-Bromosuccinimide (NBS)Brominated pyrroloazepine derivatives ingentaconnect.com
α-Bromo SubstitutionBromineHymenialdisine google.com

Indoloazepinone and Benzoazepinone Derivatives

Expanding beyond the pyrroloazepine core, researchers have synthesized indoloazepinone and benzoazepinone derivatives to explore a wider chemical space. uq.edu.aujetir.org These analogs replace the pyrrole ring of hymenialdisine with indole or benzene (B151609) rings, respectively, creating structurally related but distinct scaffolds.

The synthesis of indoloazepinone oximes, for instance, has been reported as a strategy to develop novel anti-proliferative agents. uq.edu.auresearchgate.net These compounds, derived from the hymenialdisine pharmacophore, have shown promising growth inhibition against various human cancer cell lines. uq.edu.au The synthetic approach often involves the construction of the core indoloazepinone structure followed by the introduction of an oxime functionality.

Similarly, the synthesis of benzoazepinones has attracted considerable interest due to their potential biological activities. jetir.orgresearchgate.net These derivatives are often prepared through multi-step synthetic sequences that build the seven-membered azepine ring fused to a benzene ring. The resulting benzoazepinone scaffold can then be further functionalized to generate a library of derivatives.

Derivative Class Core Scaffold Reported Activity Reference
Indoloazepinone OximesIndoloazepinoneAnti-proliferative uq.edu.auresearchgate.net
BenzoazepinonesBenzoazepinoneVarious biological activities jetir.orgresearchgate.net

Structure-Guided Derivatization Strategies

Structure-guided design has become an invaluable tool in the development of hymenialdisine derivatives with enhanced potency and selectivity. nih.gov This approach utilizes the three-dimensional structural information of hymenialdisine bound to its target proteins, such as protein kinases, to rationally design new analogs.

By understanding the key interactions between hymenialdisine and its binding pocket, medicinal chemists can design modifications that are predicted to improve binding affinity or alter selectivity. For example, the crystal structure of hymenialdisine in complex with cyclin-dependent kinase 2 (CDK2) revealed that the pyrrole bromine atom points out of the binding pocket. nih.gov This observation suggested that this position could be modified without disrupting key binding interactions, leading to the development of new derivatives.

This rational design approach has led to the synthesis of hymenialdisine analogs with significantly improved properties. For example, some derivatives have shown dramatically altered selectivities for different protein kinases compared to the parent compound. nih.gov Furthermore, structure-guided derivatization has resulted in the discovery of analogs with antiproliferative activities up to 30-fold higher than hymenialdisine itself. nih.gov

Design Principle Target Protein Example Outcome Reference
Exploiting Solvent-Exposed RegionsCyclin-Dependent Kinase 2 (CDK2)Analogs with altered selectivity and enhanced potency nih.govnih.gov
Modifying Hydrogen Bonding InteractionsVarious KinasesImproved binding affinity nih.gov

Polyfunctional Pyrrole-Based Synthesis for Compound Libraries

The synthesis of compound libraries based on the hymenialdisine scaffold is a powerful strategy for discovering new bioactive molecules. A key approach to generating such libraries is through the use of polyfunctional pyrrole intermediates. scispace.com These versatile building blocks contain multiple reactive sites, allowing for the introduction of diverse substituents in a controlled manner.

The synthesis of these polyfunctional pyrroles is a critical first step. scispace.com Once prepared, the chemoselectivity of their reactions can be investigated to enable the regioselective introduction of different functional groups. This allows for the systematic modification of the pyrrole core, leading to a wide variety of new heterocyclic compounds.

This library-based approach, facilitated by the use of polyfunctional pyrroles, has been instrumental in exploring the structure-activity relationships of hymenialdisine analogs. nih.gov By systematically varying the substituents on the pyrrole ring and other parts of the molecule, researchers can identify the key structural features required for potent and selective biological activity. This has led to the identification of hymenialdisine analogs that are active against a range of new protein kinase targets. nih.govsigmaaldrich.com

Methodology Key Feature Application Reference
Polyfunctional Pyrrole SynthesisMultiple reactive centers on the pyrrole ringGeneration of diverse compound libraries scispace.com
Chemoselective ReactionsRegioselective functionalization of the pyrroleSystematic exploration of structure-activity relationships scispace.com
Library ScreeningHigh-throughput evaluation of biological activityDiscovery of new kinase inhibitors nih.govsigmaaldrich.com

Molecular Mechanisms of Action and Target Identification

Comprehensive Analysis of Protein Kinase Inhibition Profiles

Hymenialdisine (B1662288), a natural compound derived from marine sponges, is a potent inhibitor of several protein kinases. nih.govnih.gov Its mechanism of action primarily involves competing with ATP for the binding site on these enzymes. nih.govnih.gov This competitive inhibition has been observed across a range of kinases, including cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase-3 beta (GSK-3β), and casein kinase 1 (CK1). nih.gov While it demonstrates potent, nanomolar-level inhibition against certain kinases like CDKs, MEK1, and GSK-3β, its inhibitory activity against other kinases, such as Chk1, Aurora-A, Her1/2, IKKα, PKA, and PKB, is significantly weaker, occurring in the micromolar range. researchgate.netmdpi.com This indicates a degree of selectivity in its inhibitory profile. nih.gov

The broad-spectrum inhibitory nature of hymenialdisine has made it a subject of extensive research to understand its therapeutic potential. nih.govmedchemexpress.com Studies have identified it as a pan-kinase inhibitor with varying potencies against a wide array of kinases. rndsystems.comhellobio.comtocris.comabcam.comusbio.net The diverse inhibitory profile of hymenialdisine underscores its potential as a lead compound for the development of more selective kinase inhibitors. researchgate.net

Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Regulation

Hymenialdisine is a recognized inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.govnih.govjmb.or.kr By inhibiting CDKs, hymenialdisine can interfere with cell cycle progression, a mechanism that has been a significant focus of cancer research. nih.govtandfonline.com It is classified among several classes of CDK inhibitors, including flavonoids, purines, and staurosporine (B1682477) derivatives. tandfonline.com Its ability to inhibit multiple CDK isoforms highlights its broad impact on cell cycle control. nih.govnih.gov

Hymenialdisine functions as an ATP-competitive inhibitor of CDKs. nih.govnih.govaacrjournals.org This means it binds to the ATP-binding pocket of the CDK, preventing the natural substrate, ATP, from binding and thus inhibiting the kinase's activity. nih.govresearchgate.net This mechanism is common to many small-molecule kinase inhibitors. tandfonline.comresearchgate.net The ATP-binding site of CDKs can accommodate a variety of chemical structures, and hymenialdisine's structure allows it to effectively compete for this site. tandfonline.comresearchgate.net

Research has demonstrated that hymenialdisine inhibits a range of CDK isoforms with varying potencies. nih.govhellobio.com It is a potent inhibitor of CDK1, CDK2, and CDK5. mdpi.com The IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by half, highlight this differential inhibition.

For instance, hymenialdisine inhibits CDK1/cyclin B with an IC50 of 22 nM, CDK2/cyclin A with an IC50 of 70 nM, CDK2/cyclin E with an IC50 of 40 nM, and CDK5/p25 with an IC50 of 28 nM. nih.govrndsystems.com Its inhibitory activity is less potent against CDK4 and CDK6, with IC50 values of 600 nM for CDK4/cyclin D1 and 700 nM for CDK6/cyclin D2. rndsystems.comhellobio.com Hymenialdisine also inhibits CDK3/cyclin E with an IC50 of 100 nM. rndsystems.comhellobio.com This data illustrates the compound's preference for certain CDK isoforms over others.

Interactive Table: Hymenialdisine Inhibition of CDK Isoforms

CDK IsoformComplexIC50 (nM)
CDK1cyclin B22
CDK2cyclin A70
CDK2cyclin E40
CDK3cyclin E100
CDK4cyclin D1600
CDK5p2528
CDK6cyclin D2700

The structural basis for hymenialdisine's inhibition of CDK2 has been elucidated through X-ray crystallography. nih.govrcsb.org The co-crystal structure of the CDK2-hymenialdisine complex reveals that the inhibitor binds within the ATP-binding pocket. nih.govrcsb.org This binding is stabilized by three hydrogen bonds formed between hymenialdisine and the backbone atoms of two key amino acid residues in the hinge region of CDK2: glutamate (B1630785) 81 (Glu81) and leucine (B10760876) 83 (Leu83). nih.govrcsb.orgscielo.br This interaction pattern, involving a "molecular fork" of hydrogen bond donors and acceptors on the protein, is a conserved feature observed in the binding of many different inhibitors to CDK2. scielo.br

Glycogen Synthase Kinase-3 Beta (GSK-3β) Modulatory Effects

In addition to its effects on CDKs, hymenialdisine is a potent modulator of Glycogen Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase involved in a multitude of cellular processes. nih.govwustl.edunih.gov Hymenialdisine inhibits GSK-3β with high potency, with reported IC50 values as low as 10 nM. nih.govrndsystems.com This inhibition has been demonstrated both in vitro and in vivo. nih.gov The modulation of GSK-3β by hymenialdisine is a key aspect of its broad biological activity. frontiersin.org

Hymenialdisine's inhibition of GSK-3β has a significant downstream effect on the Wnt/β-catenin signaling pathway. researchgate.netnih.gov In resting cells, GSK-3β phosphorylates β-catenin, marking it for degradation by the proteasome. biologists.comacs.org By inhibiting GSK-3β, hymenialdisine prevents the phosphorylation of β-catenin. nih.gov This leads to the stabilization and accumulation of β-catenin in the cytoplasm. nih.govbiologists.com The accumulated β-catenin then translocates to the nucleus, where it interacts with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes. researchgate.netnih.govbiologists.com Therefore, while hymenialdisine directly inhibits GSK-3β, it effectively leads to the activation of the downstream β-catenin/TCF/LEF signaling pathway. researchgate.netnih.gov This mechanism has been shown to promote osteoblast differentiation by upregulating the expression of the transcription factor Runx-2. researchgate.netnih.gov

Inhibition of Microtubule-Associated Protein 1B (MAP-1B) Phosphorylation

Research has demonstrated that Hymenialdisine can inhibit the phosphorylation of Microtubule-Associated Protein 1B (MAP-1B). nih.govresearchgate.net This effect is an in-vivo indicator of the compound's ability to inhibit Glycogen Synthase Kinase-3 (GSK-3). nih.govresearchgate.net By preventing the phosphorylation of MAP-1B, Hymenialdisine interferes with a key process in neuronal development and function.

Casein Kinase 1 (CK1) Inhibition

Hymenialdisine is recognized as a potent inhibitor of Casein Kinase 1 (CK1). nih.govresearchgate.netwindows.net The inhibition is ATP-competitive, meaning the compound vies with ATP for the kinase's binding pocket. nih.govresearchgate.net CK1 isoforms are crucial regulators of many cellular functions, and their aberrant activity has been implicated in a range of diseases, including neurodegenerative disorders and cancer. units.it

Checkpoint Kinase (ChK1, ChK2) Pathway Modulation

A significant aspect of Hymenialdisine's activity is its modulation of the Checkpoint Kinase (Chk) pathway. The compound and its derivatives, such as debromohymenialdisine (B1669978) and indoloazepines, are effective inhibitors of both Chk1 and Chk2. nih.govmdpi.comcaymanchem.com One hymenialdisine-derived indoloazepine demonstrated particularly potent inhibition of Chk2 with a half-maximal inhibitory concentration (IC50) of 8 nM. nih.gov Debromohymenialdisine has been shown to inhibit Chk1 and Chk2 with IC50 values of 3 µM and 3.5 µM, respectively. caymanchem.com

The inhibition of Chk1 and Chk2 by Hymenialdisine and its analogs directly impacts the cellular response to DNA damage and disrupts cell cycle checkpoints. mdpi.comcaymanchem.com These kinases are critical transducers in the DNA damage signaling pathway, which can trigger cell cycle arrest to allow for DNA repair or initiate apoptosis if the damage is too severe. nih.govnih.gov Hymenialdisine has been shown to inhibit the G2 DNA damage checkpoint. windows.netcaymanchem.com By blocking Chk1 and Chk2, these compounds can abrogate the cell cycle arrest that is typically induced by DNA damage. mdpi.comcaymanchem.com This is a critical mechanism, as functional cell cycle checkpoints are essential for maintaining genomic integrity and preventing the propagation of mutations. nih.govmedchemexpress.com

The modulation of checkpoint kinases by Hymenialdisine derivatives presents a potential strategy for enhancing the efficacy of cancer therapies. Chk2 inhibitors can exert a radioprotective effect on normal cells by allowing them to undergo cell cycle arrest and repair DNA, a checkpoint that is often bypassed in tumor cells. nih.gov Several hymenialdisine-derived analogs have been shown to increase the survival of normal cells following exposure to ionizing radiation. nih.gov Conversely, inhibiting the NF-κB pathway, which Hymenialdisine is known to do, can enhance apoptosis induced by chemotherapeutic agents, potentially overcoming a major mechanism of tumor cell resistance. google.comgoogle.com However, the interaction is complex, as one study found Hymenialdisine was cytotoxic to cisplatin-sensitive ovarian cancer cells but not to their cisplatin-resistant counterparts, indicating that its application in combination chemotherapy requires further investigation. squ.edu.omnih.gov

Mitogen-Activated Protein Kinase Kinase-1 (MEK-1) Inhibition

Hymenialdisine and its related aldisine alkaloids are potent inhibitors of Mitogen-Activated Protein Kinase Kinase-1 (MEK-1). squ.edu.omwindows.netcaymanchem.com MEK-1 is a key component of the MAPK/ERK signaling pathway that regulates cell proliferation and survival. Aldisine alkaloids from the sponge Stylissa massa have demonstrated significant MEK-1 inhibition, with debromohymenialdisine showing an IC50 value of 881 nM. caymanchem.com The inhibition of MEK-1 is a potential mechanism for the antiproliferative effects observed for Hymenialdisine. squ.edu.omnih.gov

Inhibition of Other Protein Kinase Targets

Beyond the aforementioned kinases, Hymenialdisine's inhibitory activity extends to a broader range of protein kinase targets. It is a known inhibitor of several cyclin-dependent kinases (CDKs), including CDK1, CDK2, and CDK5, as well as Glycogen Synthase Kinase-3 beta (GSK-3β). nih.govwindows.net The inhibition of these kinases underlines its potential impact on cell cycle regulation and pathways implicated in neurodegenerative diseases. nih.gov

Interactive Data Table: Inhibitory Activity of Hymenialdisine and Derivatives

CompoundTarget KinaseIC50 Value
Hymenialdisine-derived indoloazepineChk28 nM nih.gov
DebromohymenialdisineChk13 µM caymanchem.com
DebromohymenialdisineChk23.5 µM caymanchem.com
DebromohymenialdisineMEK-1881 nM caymanchem.com
DebromohymenialdisineGSK-3β1.39 µM caymanchem.com
DebromohymenialdisineCDK5/p259.12 µM caymanchem.com
HymenialdisineGSK-3β10 nM unibo.it

Disruption of the Nuclear Factor-Kappa B (NF-κB) Signaling Pathway

Hymenialdisine and its derivatives have demonstrated notable anti-inflammatory properties by interfering with the NF-κB signaling cascade. nih.govnih.gov This pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous diseases. The compound's ability to modulate this pathway is a key area of research.

Inhibition of IκB Kinase (IKK) Activity

While the precise mechanisms are still under investigation, evidence suggests that hymenialdisine compounds can act as inhibitors of the IκB kinase (IKK) complex. google.com The IKK complex, particularly IKK2 (IKKβ), is crucial for the phosphorylation and subsequent degradation of IκB proteins, which are the primary inhibitors of NF-κB. By inhibiting IKK activity, Hymenialdisine Methanoate would prevent the release of NF-κB, thereby blocking its downstream effects. Some studies have noted that certain indole (B1671886) carboxamide compounds are inhibitors of IKK2. google.com

Suppression of NF-κB Nuclear Translocation

A critical step in the activation of the NF-κB pathway is the translocation of the NF-κB complex from the cytoplasm into the nucleus, where it can bind to DNA and initiate the transcription of target genes. Research has shown that hymenialdisine and its analog, (10Z)-debromohymenialdisine, effectively suppress this nuclear translocation. nih.govmdpi.com In the presence of inflammatory stimuli, these compounds cause NF-κB to be retained in the cytoplasm. nih.govmdpi.com This is achieved by preventing the degradation of the inhibitory protein IκB-α, which keeps the NF-κB complex in an inactive state in the cytoplasm. mdpi.com For instance, in pancreatic cancer cells treated with TNF-α, 10Z-Hymenialdisine prevented the p65 subunit of NF-κB from moving into the nucleus. nih.gov

Downregulation of Pro-inflammatory Cytokine Production

The inhibition of NF-κB activation by this compound leads to a significant reduction in the production of various pro-inflammatory cytokines. NF-κB is a key transcription factor for numerous genes encoding these inflammatory mediators. scribd.comgoogleapis.com Studies have consistently shown that treatment with hymenialdisine derivatives leads to decreased expression and production of cytokines such as Interleukin-2 (IL-2), Interleukin-6 (IL-6), Interleukin-8 (IL-8), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). nih.govmdpi.comnih.gov Furthermore, the production of Prostaglandin E2 (PGE2), another important inflammatory mediator, is also attenuated. mdpi.com This broad-spectrum downregulation of pro-inflammatory molecules underscores the potent anti-inflammatory potential of this compound. mdpi.comnih.gov

Anti-angiogenic Mechanism of Action

In addition to its anti-inflammatory effects, this compound exhibits anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels. nih.govnih.gov This action is closely linked to its ability to disrupt the NF-κB pathway.

Suppression of Angiogenic Factor Expression

The formation of new blood vessels is a complex process driven by various signaling molecules known as angiogenic factors. Hymenialdisine has been shown to suppress the expression of key angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Interleukin-8 (IL-8). nih.govnih.gov The production of both VEGF and IL-8 is known to be enhanced by NF-κB. nih.gov By inhibiting NF-κB, Hymenialdisine effectively cuts off a critical signaling pathway required for the production of these angiogenic promoters. nih.gov Research in pancreatic cancer cell lines has demonstrated that 10Z-Hymenialdisine significantly suppresses the mRNA and protein expression of both VEGF and IL-8. nih.gov

Inhibition of Endothelial Cell Function

The final steps of angiogenesis involve the proliferation, migration, and differentiation of endothelial cells to form new vessel structures. Hymenialdisine has been shown to directly inhibit these crucial endothelial cell functions. nih.gov In laboratory studies, 10Z-Hymenialdisine was found to inhibit the tube formation of human endothelial cells (EA.hy926). nih.gov This inhibition is a direct consequence of the reduced levels of angiogenic factors like VEGF and IL-8 in the cellular environment, which are essential for stimulating endothelial cell activity. nih.gov

Additional Molecular Targets and Pathways

Beyond its well-documented inhibition of cyclin-dependent kinases (CDKs), Glycogen Synthase Kinase 3β (GSK-3β), and Casein Kinase 1 (CK1), the marine natural product Hymenialdisine and its derivatives interact with a variety of other biological targets. rcsb.org The unique azepinoindolone scaffold of Hymenialdisine is believed to be responsible for its broad-ranging biological activities, influencing pathways involved in cancer, neurodegeneration, and inflammation. researchgate.net Accumulating evidence suggests that its cytotoxic and therapeutic effects may arise from its influence on multiple targets, including DNA-related enzymes and structural proteins. researchgate.net

Hymenialdisine derivatives have been identified as potential inhibitors of Topoisomerase I. google.comgoogle.com This enzyme is crucial for managing DNA topology during replication and transcription, and its inhibition can block DNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells. google.com While Hymenialdisine is part of a larger group of natural products that includes known Topoisomerase I inhibitors like lamellarin D, the precise mechanism of its interaction requires further investigation. google.commdpi-res.com The azepinoindolone scaffold, characteristic of Hymenialdisine, is associated with this inhibitory activity. researchgate.net

The Hymenialdisine scaffold has been linked to the inhibition of tubulin polymerization. researchgate.net Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell structure, intracellular transport, and cell division. Agents that interfere with tubulin polymerization can disrupt mitosis and induce apoptosis, making them effective anticancer agents. While other natural products are well-known for this mechanism, the activity of Hymenialdisine-related structures on tubulin adds another dimension to its potential as a cytotoxic agent. researchgate.netresearchgate.net

In addition to enzymatic inhibition, the azepinoindolone scaffold of Hymenialdisine is implicated in direct interactions with DNA, specifically through binding to the minor groove. researchgate.net Agents that bind to the DNA minor groove can interfere with the processes of replication and transcription and can modulate the activity of DNA-binding proteins and enzymes. nih.gov This binding mechanism is distinct from DNA intercalation and does not typically cause profound distortions in the DNA structure. nih.govscience.gov Such interactions can interfere with the function of enzymes like topoisomerase II, representing another potential pathway for Hymenialdisine's biological effects. nih.gov

Hymenialdisine is recognized as a promising compound for applications in treating neurodegenerative disorders due to its potent inhibition of kinases like GSK-3β and CDK5, which are implicated in the hyperphosphorylation of tau protein in Alzheimer's disease. rcsb.org While the serotonin (B10506) 6 receptor (5-HT6R) is a significant target in cognitive disorders, with antagonists being explored for schizophrenia and Alzheimer's disease, a direct inhibitory link between Hymenialdisine and the 5-HT6R is not prominently documented. nih.gov Research has shown that 5-HT6R activation can recruit the mTOR signaling pathway, which is linked to cognitive impairment. nih.gov Although Hymenialdisine's neuroprotective profile is established through its kinase activity, its specific role as a 5-HT6R inhibitor remains an area for further exploration.

Proteomic Profiling for Identification of Novel Targets and Biomarkers

Proteomic and other large-scale profiling techniques are crucial for identifying novel molecular targets and biomarkers associated with the activity of therapeutic compounds. In the context of Hymenialdisine and its related pathways, such approaches offer insights into its broader mechanism of action. For instance, proteomic strategies have successfully identified that 5-HT6 receptors physically interact with proteins in the mTOR pathway, establishing a link between a receptor target and a key cellular signaling cascade. nih.gov

Similarly, lipidomic approaches have been used to identify potential biomarkers for Alzheimer's disease by analyzing cellular changes, such as alterations in phosphatidylcholines (PCs) and lysophosphatidylcholines (LPCs), which can be linked to the activity of enzymes that Hymenialdisine is known to inhibit. unibo.it Hymenialdisine's known inhibition of NF-κB and various kinases positions it as a tool to probe cellular signaling and identify biomarkers of pathway modulation. google.comresearchgate.net The discovery of such biomarkers could be exploited for diagnosing diseases like Alzheimer's and for monitoring the therapeutic efficacy of drugs targeting these pathways. unibo.it

Table 1: Summary of Additional Molecular Targets of Hymenialdisine

Target/PathwayMechanism of ActionAssociated Disease ContextReference
DNA Topoisomerase I Inhibition of enzyme activity, blocking DNA synthesis.Cancer google.com, google.com, researchgate.net
Mitochondrial Malate Dehydrogenase (mMDH) Inhibition of a key citric acid cycle enzyme.General Cellular Metabolism researchgate.net
Tubulin Polymerization Interference with microtubule formation, disrupting mitosis.Cancer researchgate.net
DNA Minor Groove Direct binding to the DNA minor groove, interfering with DNA processes.Cancer researchgate.net, nih.gov
GSK-3β / CDK5 Inhibition of kinases involved in tau hyperphosphorylation.Neurodegenerative Disorders rcsb.org

Structure Activity Relationship Sar Studies and Computational Approaches

Identification of Key Pharmacophoric Elements (e.g., Indole (B1671886) Ring, Pyrrole-2-carboxamide Moiety)

The inhibitory prowess of Hymenialdisine (B1662288) and its analogs stems from specific structural components that are crucial for binding to the ATP-binding pocket of kinases. The pyrrole-2-carboxamide motif, a common feature in many biologically active marine-derived compounds, is integral to the activity of Hymenialdisine. mdpi.com This moiety, along with the broader pyrrolo[2,3-c]azepine skeleton, forms the core scaffold responsible for its kinase inhibitory properties. researchgate.net

The indole ring system, while not a direct part of the Hymenialdisine core, is a key feature in some of its more potent synthetic derivatives. For instance, an indoloazepine derivative of Hymenialdisine has demonstrated potent inhibition of the cell cycle kinase Chk2. researchgate.net This highlights the importance of the aromatic system in establishing critical interactions within the kinase active site.

Impact of Structural Modifications on Kinase Selectivity and Potency

Hymenialdisine itself is a potent, non-selective kinase inhibitor, demonstrating activity against a variety of kinases including cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase-3β (GSK-3β), and casein kinase 1 (CK1). nih.govmdpi.com Its broad-spectrum activity is attributed to its ability to competitively bind to the highly conserved ATP-binding site. mdpi.com

However, synthetic modifications to the Hymenialdisine scaffold have led to the development of more selective and potent inhibitors. For example, the introduction of electron-withdrawing substituents at position 3 of a thieno[3,2-b]pyrroloazepinone derivative, an analog of Hymenialdisine, resulted in nanomolar inhibition of CHK1. researchgate.net This demonstrates that even subtle electronic changes can significantly influence kinase selectivity.

Furthermore, SAR studies on related heterocyclic scaffolds have shown that substitutions at specific positions are critical for maintaining high affinity. For instance, in a series of nih.govrcsb.orgnih.govtriazolo[1,5-a] nih.govunibo.ittjnpr.orgtriazines, substitutions at the 5- and 7-positions were found to be essential for good affinity to the kinase. units.it This principle of positional importance likely translates to the Hymenialdisine framework, where modifications can be strategically placed to enhance interactions with specific kinases.

The table below summarizes the inhibitory activity of Hymenialdisine against various kinases, showcasing its pan-kinase inhibitory profile.

Kinase TargetIC50 (nM)
CDK-1/cyclin B22 mdpi.com
CDK-2/cyclin A70 mdpi.com
CDK-2/cyclin E40 mdpi.com
CDK-5/p2528 mdpi.com
GSK-3β10 mdpi.comunibo.it
CK135 mdpi.com
MEK-16 medchemexpress.com

Conformational Analysis and Ligand-Target Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target interactions, complementing the static picture offered by docking studies. MD simulations of Hymenialdisine and other inhibitors in complex with CDK-6 and CDK-2 have been performed to evaluate the stability of the complex and the conformational changes induced upon binding. nih.govsemanticscholar.org

Preclinical Biological Evaluation and Therapeutic Potential

In Vitro Cellular Models for Efficacy Assessment

Hymenialdisine (B1662288) has demonstrated anti-proliferative effects in various cancer cell lines. Early research noted its potent cytotoxic activity against the Michigan Cancer Foundation-7 (MCF-7) breast cancer cell line nih.gov. Further investigations have explored its effects on ovarian and pancreatic cancer cells nih.gov. As a kinase inhibitor, Hymenialdisine affects multiple signaling pathways involved in cell proliferation and survival nih.gov.

Hymenialdisine is a potent inhibitor of several cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression rug.nlnih.gov. By binding to the ATP-binding site of kinases like CDK2, Hymenialdisine prevents the phosphorylation events necessary for cells to move through different phases of the cell cycle rug.nlnih.gov. This inhibition is a primary mechanism for inducing cell cycle arrest, a common feature of many anti-cancer agents that ultimately leads to apoptosis, or programmed cell death, in cancer cells. While the compound's inhibition of CDKs strongly implies an effect on the cell cycle, specific studies detailing the phase of arrest (e.g., G1, G2/M) induced by Hymenialdisine are not extensively detailed in the reviewed literature.

In certain contexts, the compound's mechanism of action may be more complex. For instance, in cisplatin-resistant ovarian cancer cells, it has been suggested that Hymenialdisine's inhibition of the mitogen-activated protein kinase (MAPK) pathway might paradoxically inhibit apoptosis and promote cell proliferation due to differential expression of microRNAs in these resistant cells nih.gov.

Significant discrepancies in the cytotoxic effects of Hymenialdisine have been observed, particularly when comparing chemotherapy-sensitive and chemotherapy-resistant cancer cell lines. A key confounding variable is the pre-existing resistance of cancer cells to other cytotoxic agents.

In a study using ovarian cancer cell lines, Hymenialdisine showed a clear cytotoxic effect against the cisplatin-sensitive A2780S line, with a half-maximal inhibitory concentration (IC50) of 146.8 μM nih.gov. In stark contrast, it had no significant effect on the viability of the cisplatin-resistant A2780CP cell line, even at concentrations up to 300 μM, where an IC50 value could not be determined nih.gov. This suggests that the mechanisms conferring resistance to cisplatin may also confer cross-resistance to Hymenialdisine nih.gov. One proposed explanation for this discrepancy is the differential expression of miRNAs in the cisplatin-resistant cells, which alters signaling pathways targeted by Hymenialdisine nih.gov.

Table 1: Comparative Cytotoxicity (IC50) of Hymenialdisine and Cisplatin in Ovarian Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Cell Line Sensitivity Profile IC50 Value (μM) Citation
Cisplatin A2780S Cisplatin-Sensitive 31.4 nih.gov
Cisplatin A2780CP Cisplatin-Resistant 76.9 nih.gov
Hymenialdisine A2780S Cisplatin-Sensitive 146.8 nih.gov
Hymenialdisine A2780CP Cisplatin-Resistant Not Determined (>300 μM) nih.gov

The potential for Hymenialdisine to work synergistically with conventional chemotherapeutics like cisplatin is an area of interest for overcoming drug resistance. However, current research has focused on comparing the individual efficacy of these compounds rather than their combined effect.

The available data shows that Hymenialdisine is less toxic than cisplatin against both cisplatin-sensitive (A2780S) and cisplatin-resistant (A2780CP) ovarian cancer cell lines nih.gov. The pronounced lack of efficacy against the A2780CP line suggests that a simple combination might not be effective and that the mechanism of toxicity could be similar to that of cisplatin or affected by the same resistance pathways nih.gov. Further studies specifically designed to assess synergy, using methodologies such as combination index (CI) analysis, are needed to determine if Hymenialdisine could enhance the anti-cancer activity of agents like cisplatin.

Hymenialdisine has been evaluated in in vitro models relevant to neurodegeneration, particularly focusing on its activity as a kinase inhibitor. The primary model used has been cultured E18 rat cortical neurons, which allows for the study of specific molecular pathways in a controlled environment rug.nlnih.gov. In the context of Alzheimer's disease, a key pathological feature is the hyperphosphorylation of the tau protein, a process driven by kinases such as CDK5 and glycogen (B147801) synthase kinase-3β (GSK-3β) rug.nlnih.govfrontiersin.org. Hymenialdisine's ability to inhibit these specific kinases makes it a compound of interest for neurodegenerative disorders rug.nlnih.gov.

Studies utilizing cultured rat cortical neurons have provided direct evidence of Hymenialdisine's effect on key biomarkers of Alzheimer's disease pathology. The compound effectively inhibits CDK5/p35 and GSK-3β in these neuronal cells nih.gov. This inhibition has a direct downstream consequence: Hymenialdisine blocks the phosphorylation of the microtubule-binding protein tau at sites that are characteristically hyperphosphorylated in the brains of Alzheimer's patients rug.nlnih.gov.

This reduction in tau phosphorylation is a critical finding, as hyperphosphorylated tau detaches from microtubules, leading to microtubule instability and the formation of neurofibrillary tangles, a hallmark of the disease researchgate.net. By inhibiting the kinases responsible for this pathological modification, Hymenialdisine demonstrates a potential mechanism to interfere with the progression of neurodegeneration. While cognitive function itself cannot be measured in cell cultures, the reduction of hyperphosphorylated tau serves as a crucial biochemical marker indicating a potential therapeutic benefit.

Table 2: Kinase Inhibition and Downstream Effects of Hymenialdisine in Neuronal Models This table is interactive. You can sort and filter the data.

Target Kinase In Vitro Model Observed Effect Pathological Relevance Citation
CDK5/p35 E18 Rat Cortical Neurons Inhibition of kinase activity Prevents hyperphosphorylation of tau rug.nlnih.gov
GSK-3β E18 Rat Cortical Neurons Inhibition of kinase activity Prevents hyperphosphorylation of tau rug.nlnih.gov
Tau Protein E18 Rat Cortical Neurons Blocked phosphorylation at Alzheimer's-specific sites Reduction of a key biomarker for neurofibrillary tangles rug.nlnih.gov

Inflammatory Response Models (e.g., Monocytic Cells, Intestinal Co-culture Systems)

The anti-inflammatory potential of Hymenialdisine Methanoate has been investigated in various preclinical models, particularly focusing on its effects on monocytic cells, which play a crucial role in the inflammatory cascade.

Assessment of Cytokine Production and Inflammatory Mediator Expression

Research has demonstrated that hymenialdisine, a closely related compound, effectively modulates the production of key inflammatory cytokines. In studies utilizing the U937 monocytic cell line, hymenialdisine has been shown to inhibit the production of interleukin-8 (IL-8), a potent chemokine involved in the recruitment of neutrophils to sites of inflammation. This inhibition occurs at the transcriptional level, as evidenced by a decrease in IL-8 mRNA formation. The mechanism underlying this effect is attributed to the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. Hymenialdisine was observed to prevent the DNA binding of NF-κB, thereby downregulating the expression of its target genes, including IL-8.

Cell LineCompoundEffectKey Mediator Inhibited
U937 (Monocytic)HymenialdisineInhibition of IL-8 productionNuclear Factor-kappaB (NF-κB)

This table summarizes the effect of Hymenialdisine on cytokine production in a monocytic cell line.

Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) Pathway Activation

Recent studies have identified Hymenialdisine as an inducer of the Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) pathway acs.org. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, which is closely intertwined with inflammation. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes. The ability of hymenialdisine to activate this pathway underscores its antioxidant capacity and suggests a broader mechanism for its anti-inflammatory effects beyond NF-κB inhibition acs.org. This dual action on both pro-inflammatory and cytoprotective pathways highlights its therapeutic potential in managing inflammatory conditions.

Osteoblast and Osteoclast Differentiation Assays

Hymenialdisine has demonstrated significant effects on bone metabolism by modulating the activities of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

Modulation of Bone Resorption and Matrix Mineralization

In vitro assays have revealed that hymenialdisine dose-dependently inhibits the formation of osteoclasts induced by the receptor activator of nuclear factor kappa-B ligand (RANKL). This suppression of osteoclastogenesis leads to a reduction in bone resorption. Concurrently, hymenialdisine has been shown to promote the differentiation of osteoblasts, enhancing their ability to form bone. This is evidenced by an increase in alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, and enhanced matrix mineralization, the process by which osteoblasts deposit calcium phosphate crystals to form bone.

Cell TypeEffect of HymenialdisineOutcome
OsteoclastsInhibition of RANKL-induced formationDecreased bone resorption
OsteoblastsPromotion of differentiation and matrix mineralizationIncreased bone formation

This interactive table outlines the dual regulatory effects of Hymenialdisine on bone cells.

Regulation of Osteogenesis-Related Gene Expression (e.g., Runx-2, Col1a1, Osteocalcin (Ocn))

The pro-osteogenic effects of hymenialdisine are associated with its ability to upregulate the expression of key transcription factors and genes involved in bone formation. Studies have shown that hymenialdisine treatment leads to an increase in the expression of Runt-related transcription factor 2 (Runx-2), a master regulator of osteoblast differentiation. This, in turn, promotes the expression of downstream osteoblast-specific genes, including:

Collagen type I alpha 1 (Col1a1): The primary structural protein of the bone matrix.

Osteocalcin (Ocn): A late marker of osteoblast differentiation that plays a role in bone mineralization.

The upregulation of these genes provides a molecular basis for the observed enhancement of osteoblast function and bone formation.

Angiogenesis Assays (e.g., Endothelial Tube Formation)

The therapeutic potential of this compound extends to the inhibition of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. In vitro studies using endothelial tube formation assays have demonstrated the anti-angiogenic properties of a related compound, 10Z-Hymenialdisine.

In these assays, human endothelial cells (such as EA-hy926) are cultured on a basement membrane matrix, where they typically form capillary-like structures. Treatment with 10Z-Hymenialdisine was found to significantly inhibit this tube formation. This effect is attributed to the suppression of NF-κB activity, which in turn blocks the expression of crucial angiogenic factors, including:

Vascular Endothelial Growth Factor (VEGF)

Interleukin-8 (IL-8)

By inhibiting these key drivers of angiogenesis, 10Z-Hymenialdisine effectively curtails the formation of new blood vessels, highlighting its potential as an anti-angiogenic agent.

AssayCompoundEffectMechanism
Endothelial Tube Formation10Z-HymenialdisineInhibition of tube formationSuppression of NF-κB and downstream angiogenic factors (VEGF, IL-8)

This interactive table summarizes the anti-angiogenic effects of 10Z-Hymenialdisine.

In Vivo Animal Models for Therapeutic Efficacy

The therapeutic potential of this compound has been explored in various preclinical in vivo animal models. These studies are crucial for understanding its efficacy in complex biological systems, providing foundational evidence for its potential application in treating a range of human diseases, from cancer to degenerative and inflammatory conditions.

The anti-tumor properties of Hymenialdisine have been evaluated using subcutaneous xenograft models, which involve the implantation of human cancer cells into immunodeficient mice. In a notable study, the efficacy of 10Z-Hymenialdisine was tested against pancreatic cancer. nih.govcolab.ws Human BxPC-3 pancreatic cancer cells were injected subcutaneously into mice, and after tumor formation, the compound was administered. The results demonstrated that 10Z-Hymenialdisine significantly inhibited tumor growth starting from 14 days after the initiation of treatment. nih.gov This anti-cancer effect is primarily attributed to its anti-angiogenic properties, which are mediated through the suppression of NF-κB activity and the subsequent downregulation of key angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Interleukin-8 (IL-8). nih.govcolab.ws

Animal ModelCancer Cell LineKey FindingsMechanism of Action
Subcutaneous Xenograft Mouse ModelBxPC-3 (Pancreatic Cancer)Significant inhibition of tumor growth observed after 14 days of treatment.Suppression of NF-κB activation, leading to reduced expression of angiogenic factors VEGF and IL-8. nih.govcolab.ws
Table 1. Summary of Hymenialdisine Efficacy in a Xenograft Tumor Model.

To further elucidate the anti-tumor mechanism of Hymenialdisine, analyses of specific biomarkers for angiogenesis and cell proliferation are employed. CD31, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), is a key marker for endothelial cells, and its expression level is used to quantify microvessel density (MVD) in tumor tissues. Ki-67 is a nuclear protein associated with cellular proliferation and serves as a critical marker for determining the growth fraction of a tumor cell population. Research has indicated that 10Z-Hymenialdisine reduces the levels of the angiogenesis marker CD31 and the cell proliferation marker Ki-67. This demonstrates that the compound's anti-cancer activity involves both the inhibition of new blood vessel formation (anti-angiogenesis) and the direct suppression of cancer cell division.

BiomarkerBiological FunctionEffect of 10Z-Hymenialdisine
CD31Endothelial cell marker; indicates microvessel density.Reported to reduce levels, suggesting inhibition of angiogenesis.
Ki-67Nuclear protein; marker for cellular proliferation.Reported to reduce levels, suggesting inhibition of tumor cell division.
Table 2. Effect of 10Z-Hymenialdisine on Angiogenesis and Proliferation Markers.

Hymenialdisine has shown potential for the treatment of neurodegenerative disorders like Alzheimer's disease due to its activity as a potent inhibitor of several protein kinases. A key pathological hallmark of Alzheimer's disease is the hyperphosphorylation of the microtubule-binding protein tau. In an in vivo study using E18 rat cortical neurons, Hymenialdisine was shown to block the phosphorylation of tau at sites that are characteristically hyperphosphorylated in Alzheimer's disease. nih.gov This effect is linked to its potent inhibition of cyclin-dependent kinase 5 (CDK5)/p35 and glycogen synthase kinase-3 (GSK-3), two kinases heavily implicated in tau pathology. nih.gov These findings position Hymenialdisine as a promising compound for further investigation in more complex animal models of Alzheimer's disease and other tauopathies.

The anti-inflammatory effects of Hymenialdisine are well-documented at a mechanistic level, primarily through its strong inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.gov By blocking NF-κB, Hymenialdisine can suppress the expression of numerous pro-inflammatory genes and cytokines, such as IL-8. nih.gov Despite this well-established mechanism of action, comprehensive studies evaluating the therapeutic efficacy of this compound in specific in vivo animal models of inflammatory diseases—such as collagen-induced arthritis, carrageenan-induced paw edema, or other models of chronic inflammation—are not extensively reported in the available scientific literature.

Hymenialdisine (HMD) has been evaluated for its therapeutic potential in osteolytic diseases using an ovariectomy (OVX)-induced model of systemic bone loss in female C57BL/6j mice, which mimics postmenopausal osteoporosis. nih.gov Excessive activity of osteoclasts, the cells responsible for bone resorption, is a key factor in diseases involving bone loss. Hymenialdisine has demonstrated a dual-action capability: it not only suppresses the formation of osteoclasts (osteoclastogenesis) but also promotes the differentiation of osteoblasts, the cells responsible for bone formation. nih.gov In the OVX mouse model, administration of Hymenialdisine showed a remarkable ability to prevent the decrease in critical bone parameters, including bone volume fraction (BV/TV) and trabecular thickness (Tb.Th). nih.gov This suggests its potential as a therapeutic agent for osteoporosis by concurrently inhibiting bone resorption and enhancing bone formation. nih.gov

Animal ModelDisease ModeledKey Bone Parameters MeasuredObserved Effect of Hymenialdisine (HMD)
Ovariectomized (OVX) C57BL/6j MiceEstrogen-deficiency induced bone loss (Osteoporosis)Bone Volume / Total Volume (BV/TV), Trabecular Thickness (Tb.Th)Prevented the decrease in BV/TV and Tb.Th, indicating protection against bone loss. nih.gov
Table 3. Efficacy of Hymenialdisine in an Osteolytic Disease Model.

Xenograft Tumor Models for Anti-cancer Activity

Advanced Experimental Methodologies

The preclinical evaluation of Hymenialdisine has been significantly advanced through the use of sophisticated experimental methodologies aimed at identifying its molecular targets and understanding its mechanism of action. These techniques are crucial for characterizing its broad bioactivity and guiding the development of more potent and selective analogs.

One key method is affinity chromatography . This technique has been utilized to explore the broader protein target profile of the Hymenialdisine scaffold beyond its initially identified kinases. nih.govcolab.ws By immobilizing Hymenialdisine or its analogs on a solid matrix, researchers can capture and identify binding proteins from cell lysates, revealing novel molecular targets. cell.com

X-ray crystallography has provided atomic-level insights into how Hymenialdisine interacts with its targets. The crystal structure of a complex between Hymenialdisine and Cyclin-Dependent Kinase 2 (CDK2) has been solved, revealing that the compound binds within the ATP-binding pocket and forms specific hydrogen bonds that are critical for its inhibitory activity. cell.com This structural information is invaluable for the rational design of new inhibitors with improved potency and selectivity. researchgate.net

Furthermore, broad-spectrum kinase profiling against large panels of recombinant enzymes is a high-throughput methodology used to comprehensively characterize the selectivity of Hymenialdisine. nih.govcolab.ws By screening the compound against dozens of different kinases simultaneously, a detailed inhibitory profile can be generated, highlighting its potency against targets like CDKs and GSK-3 while also revealing potential off-target effects. mdpi.com

Subcellular Fractionation and Western Blotting

Subcellular fractionation is a powerful technique used to isolate different cellular compartments, such as the nucleus, cytoplasm, and various organelles. nih.govresearchgate.net This separation allows researchers to determine the specific location of proteins within a cell and to observe changes in their distribution in response to a stimulus or a compound like this compound. The process typically involves differential centrifugation of cell lysates to separate components based on their size and density. researchgate.net

Following fractionation, Western blotting is employed to detect and quantify specific proteins within these isolated fractions. This technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using specific antibodies to identify the protein of interest.

Luciferase Reporter Assays and Electrophoretic Mobility Shift Assays (EMSA) for NF-κB Activity

To further dissect the inhibitory effects of this compound on the NF-κB signaling pathway, luciferase reporter assays and electrophoretic mobility shift assays (EMSA) are standardly employed.

Luciferase Reporter Assays are a highly sensitive method for quantifying the transcriptional activity of NF-κB. nih.govmoleculardevices.com In this assay, cells are engineered to contain a reporter gene, typically firefly luciferase, which is under the control of a promoter containing NF-κB response elements. researchgate.net When NF-κB is activated and translocates to the nucleus, it binds to these response elements and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is then measured and is directly proportional to the level of NF-κB transcriptional activity. moleculardevices.com The use of a dual-luciferase system, with a second reporter like Renilla luciferase expressed from a constitutive promoter, allows for normalization of the results, correcting for variations in cell number and transfection efficiency. moleculardevices.com A compound like this compound would be expected to cause a dose-dependent decrease in the luciferase signal in cells stimulated to activate the NF-κB pathway.

Electrophoretic Mobility Shift Assay (EMSA) , also known as a gel shift assay, is a technique used to detect protein-DNA interactions. nih.gov Specifically for NF-κB, this assay can directly visualize the binding of the active NF-κB transcription factor to its specific DNA consensus sequence. nih.gov In this assay, a short, labeled DNA probe containing the NF-κB binding site is incubated with nuclear extracts from cells that have been treated with or without this compound and a stimulating agent. If active NF-κB is present in the nuclear extract, it will bind to the DNA probe, and this protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel compared to the free, unbound DNA probe. fgsc.net This results in a "shifted" band on the gel. The specificity of this interaction can be confirmed by competition experiments, where an excess of unlabeled DNA probe prevents the formation of the shifted band. researchgate.net For this compound, a reduction in the intensity of this shifted band would provide direct evidence of its ability to inhibit the DNA-binding activity of NF-κB.

While a study on 10Z-Hymenialdisine in pancreatic cancer cell lines confirmed its ability to inhibit the nuclear translocation of p65 and the expression of NF-κB target genes using immunocytochemistry and an ELISA-based transcription factor assay, specific data from luciferase reporter assays or EMSA are not detailed in the available literature. nih.gov

Bioluminescence Imaging in Transgenic Mouse Models

Bioluminescence imaging (BLI) is a non-invasive in vivo imaging technique that allows for the real-time monitoring of biological processes in living animals. biorxiv.org This technology is particularly powerful when used in conjunction with transgenic mouse models that have been engineered to express a luciferase reporter gene under the control of a specific promoter. nih.gov For instance, to study neuroinflammation, transgenic mice expressing firefly luciferase under the control of the Glial Fibrillary Acidic Protein (GFAP) promoter can be used to monitor astrogliosis, a hallmark of neurodegenerative diseases. frontiersin.org

In the context of evaluating a compound like this compound, a transgenic mouse model with an NF-κB-driven luciferase reporter could be utilized. In such a model, inflammation would lead to the activation of NF-κB and a subsequent emission of light that can be detected and quantified. Administration of this compound would be expected to reduce the bioluminescent signal, providing in vivo evidence of its anti-inflammatory and NF-κB inhibitory effects. This approach allows for the longitudinal study of disease progression and therapeutic response in the same animal over time, reducing the number of animals required and providing more robust data. frontiersin.org

Currently, there are no publicly available studies that have specifically used bioluminescence imaging in transgenic mouse models to evaluate the in vivo efficacy of this compound. However, this remains a highly relevant and powerful future avenue for the preclinical assessment of this compound.

CRISPR-Cas9 Gene Editing for Target Validation

CRISPR-Cas9 gene editing has revolutionized the field of target identification and validation in drug discovery. nih.gov This technology allows for the precise and efficient modification of an organism's genome, including the knockout of specific genes. selectscience.net For a compound like this compound, which is known to interact with multiple protein kinases, CRISPR-Cas9 can be an invaluable tool to validate which of these targets are essential for its observed cellular effects. biocompare.com

The process of target validation using CRISPR-Cas9 would involve creating cell lines where individual kinases targeted by Hymenialdisine are knocked out. researchgate.net The phenotypic or functional effects of the compound would then be assessed in these knockout cell lines and compared to the effects in wild-type cells. If the knockout of a particular kinase mimics the effect of the drug, or if the knockout cells become resistant to the drug, it provides strong evidence that this kinase is a key target. biocompare.comresearchgate.net This approach can help to deconvolve the polypharmacology of Hymenialdisine and identify the most critical targets for its therapeutic actions.

As of now, there is no specific research published that has utilized CRISPR-Cas9 gene editing for the target validation of this compound. The application of this technology would significantly enhance our understanding of its precise molecular mechanisms.

Standardized Kinase Activity Assays

Hymenialdisine is well-established as a potent inhibitor of a range of protein kinases. Standardized kinase activity assays are essential for determining the potency and selectivity of such compounds. These assays typically measure the transfer of a phosphate group from ATP to a substrate by a specific kinase. The inhibitory effect of a compound is quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Biochemical assays have demonstrated that Hymenialdisine is a pan-kinase inhibitor with activity against several key signaling kinases. For example, it is a known inhibitor of cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), and casein kinase 1 (CK1). A detailed kinase selectivity profile for Hymenialdisine would typically be generated by screening the compound against a large panel of recombinant kinases at a fixed ATP concentration.

Kinase Target IC50 (nM)
GSK-3β 10

This table is interactive. Data is based on available research findings. researchgate.net

Further studies have reported nanomolar activity against CDKs and Mek1, and micromolar activity against Chk1. The development of Hymenialdisine analogs has also led to compounds with altered selectivity profiles, highlighting the potential for medicinal chemistry to optimize the therapeutic window of this natural product scaffold.

Future Directions and Translational Research Perspectives

Development of Highly Selective Kinase Inhibitors and Multi-Target Agents

Hymenialdisine (B1662288) is recognized as a pan-kinase inhibitor, demonstrating potent, ATP-competitive inhibition against a wide array of protein kinases that are crucial in cell cycle regulation and signaling pathways. nih.govmdpi.com Its broad-spectrum activity, while demonstrating its potential, also presents a challenge in terms of selectivity, which is a major hurdle for many ATP-binding site competitors. mdpi.com The future development of hymenialdisine-based therapeutics hinges on modulating its interaction with the ATP binding site to create derivatives with enhanced potency and selectivity for specific kinase targets or, conversely, to rationally design multi-target agents for complex diseases like cancer and neurodegenerative disorders. mdpi.commdpi.com

Research has shown that hymenialdisine potently inhibits cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase-3 (GSK-3), checkpoint kinases (Chk1 and Chk2), and MEK1. researchgate.netnih.govresearchgate.net The availability of crystallographic data for hymenialdisine in complex with kinases like CDK2 provides a structural basis for the rational design of new analogs. researchgate.net Medicinal chemists have successfully synthesized various analogs by modifying the core pyrrolo[2,3-c]azepine skeleton and the appended glycocyamidine ring, leading to compounds with altered selectivity profiles. researchgate.net For instance, certain indoloazepinone derivatives of hymenialdisine show potent inhibition of cytokines and Chk1/2, highlighting the potential to fine-tune the scaffold's activity. researchgate.net

Future efforts will likely focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening diverse libraries of hymenialdisine analogs to systematically probe how modifications to its structure affect kinase selectivity. researchgate.net This has led to the identification of analogs with 30-fold higher antiproliferative activities than the parent compound. researchgate.net

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the hymenialdisine molecule, such as the glycocyamidine ring, with other chemical moieties to discover novel pharmacophores that may offer improved selectivity or pharmacokinetic properties. researchgate.net

Multi-Target Drug Design: Leveraging hymenialdisine's inherent promiscuity to design single molecules that can modulate multiple nodes within a disease-relevant pathway. This is a particularly attractive strategy for diseases like cancer, which are driven by multiple aberrant signaling pathways. mdpi.com The marine alkaloid itself has been noted for its potential as a multi-target compound, particularly in the context of Alzheimer's disease where kinases like GSK-3β and CDK5 are implicated. mdpi.commdpi.com

Kinase FamilySpecific KinaseReported Activity (IC₅₀)Reference
Cyclin-Dependent Kinase (CDK)CDK1/cyclin B22 nM nih.gov
CDK2/cyclin E40 nM nih.gov
CDK5/p2528 nM nih.gov
CDK2/cyclin A70 nM nih.gov
Glycogen Synthase Kinase (GSK)GSK-3β10 nM nih.gov
Mitogen-Activated Protein Kinase (MAPK) PathwayMEK13.0 nM nih.gov
Casein Kinase (CK)CK135 nM nih.gov
Checkpoint Kinase (Chk)Chk1 / Chk2Micromolar activity researchgate.netresearchgate.net

Exploration of Novel Therapeutic Indications Beyond Current Research Focus

The primary research focus for hymenialdisine and its analogs has been on cancer, neurodegenerative diseases like Alzheimer's, and inflammatory conditions. researchgate.netoup.commdpi.com However, its broad kinase inhibition profile suggests that its therapeutic potential may extend to other diseases.

Future research could explore:

Metabolic Disorders: GSK-3 is a key regulator of glycogen metabolism, and its inhibition is a therapeutic strategy for type II diabetes. olemiss.edu Given hymenialdisine's potent inhibition of GSK-3, its potential as an antidiabetic agent warrants further investigation.

Infectious Diseases: Kinases are essential for the life cycle of various pathogens. For instance, GSK-3 orthologs in parasites like Trypanosoma brucei and Leishmania are considered promising drug targets. nih.gov The potential of hymenialdisine derivatives as anti-parasitic or anti-viral agents is an underexplored area. huji.ac.il

Radioprotection: Inhibitors of checkpoint kinase 2 (Chk2) can protect normal cells from the damaging effects of ionizing radiation by allowing time for DNA repair. acs.org Hymenialdisine-derived Chk2 inhibitors have demonstrated a radioprotective effect in normal cells, suggesting a potential application as an adjuvant in cancer radiotherapy to mitigate side effects. acs.orgmdpi.com

Bone Disorders: Recent studies have shown that hymenialdisine can act on both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells) and was effective in preventing estrogen-dependent bone loss in animal models, indicating a potential role in treating osteoporosis. oup.com

Integration of Multi-omics Data for Comprehensive Pathway Delineation

Understanding the complete mechanism of action of a compound like hymenialdisine requires a systems-level approach. The integration of multi-omics data—including genomics, proteomics, and metabolomics—can provide a comprehensive map of the biological pathways modulated by the compound. researchgate.net

Future directions in this area include:

Chemoproteomics: Using affinity chromatography with immobilized hymenialdisine analogs to pull down and identify its direct protein targets from cell lysates. researchgate.net This approach has already successfully identified 11 new kinase targets for the hymenialdisine scaffold, including KDR, c-Kit, and various protein kinase C (PKC) isoforms. researchgate.net

Metabolomic and Proteomic Profiling: Analyzing global changes in metabolites and proteins in cells or organisms treated with hymenialdisine. This can reveal downstream effects and off-target activities, providing a more holistic view of its biological impact. nih.gov Comparative metabolomic analysis of sponges has already been used to identify shared and unique chemical interactions, and such techniques can be applied to delineate the effects of specific compounds like hymenialdisine. nih.gov

Network Pharmacology: Combining the identified targets with known protein-protein interaction networks and pathway databases to build computational models that predict the systemic effects of the drug. This can help in understanding its polypharmacology and in identifying potential synergistic drug combinations.

Advanced Computational Chemistry and Artificial Intelligence in Drug Discovery and Design

Computational tools are indispensable for accelerating the drug discovery process for natural products like hymenialdisine. Molecular docking, virtual screening, and molecular dynamics simulations have been instrumental in understanding how hymenialdisine binds to its kinase targets and in identifying new potential inhibitors. olemiss.eduscirp.orgnih.gov

The future will see an increased reliance on more advanced computational methods:

Large-Scale Virtual Screening: Using computational models of hundreds of human kinases to screen for new targets of hymenialdisine and its virtual libraries of derivatives. acs.org This can rapidly identify potential on- and off-target effects, guiding the design of more selective compounds. acs.orgsalilab.org

AI and Machine Learning Models: Developing AI algorithms trained on existing SAR data to predict the activity of novel, un-synthesized hymenialdisine analogs. sanofi.com AI can analyze vast datasets to identify complex patterns that are not obvious to human researchers, significantly speeding up the design-synthesis-test cycle. sanofi.com For instance, AI can aid in navigating the immense chemical space to design molecules with optimized properties, a strategy already being applied to complex biologics and mRNA vaccine design. sanofi.com

Predictive Pharmacokinetics: Employing computational models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives early in the design phase, reducing the likelihood of late-stage failures.

Strategies for Overcoming Production and Purification Hurdles in Academic Research

Future strategies to address these hurdles include:

Identifying the True Producer: Sponges host a vast community of symbiotic microorganisms, and many "sponge-derived" natural products are actually produced by these symbionts. rsc.org Identifying the true microbial producer of hymenialdisine would open the door to large-scale production via fermentation, a more sustainable and scalable approach. Advanced cell purification protocols using techniques like Urografin density gradient centrifugation are being developed to separate sponge cells from microbes to pinpoint the origin of these compounds. rsc.orgnih.gov

Synthetic Biology and Metabolic Engineering: Once the biosynthetic gene cluster for hymenialdisine is identified (either from the sponge or a symbiont), it could be transferred to a heterologous host like E. coli or yeast for recombinant production.

Q & A

Q. What are the primary molecular targets of hymenialdisine methanoate in cancer cell lines, and how are these interactions experimentally validated?

this compound is a kinase inhibitor targeting MEK-1, GSK-3β, CDK-1/cyclin-B, and CDK-2/cyclin-A . Experimental validation involves kinase inhibition assays using recombinant proteins and cellular models. For example, IC50 values for MEK-1 inhibition are determined via ATP-competitive binding assays, while CDK inhibition is assessed using phosphorylation-dependent fluorescence resonance energy transfer (FRET) reporters .

Q. How does this compound’s cytotoxicity profile differ between cisplatin-sensitive and cisplatin-resistant ovarian cancer cell lines?

In cisplatin-sensitive A2780S cells, hymenialdisine exhibits moderate cytotoxicity (IC50 = 146.8 μM), while cisplatin-resistant A2780CP cells show no significant response . Experimental designs involve comparative dose-response assays using MTT or resazurin-based viability tests. Mechanistically, this differential effect may arise from altered kinase expression (e.g., MAPK-1) or miRNA-regulated apoptosis pathways in resistant cells .

Q. What methodologies are used to assess this compound’s anti-angiogenic effects in pancreatic cancer models?

Anti-angiogenic activity is evaluated via immunocytochemical analysis of CD31 (a microvessel density marker) and Ki-67 (proliferation marker) in xenograft tumors. For example, 10Z‑hymenialdisine reduces nuclear translocation of NF-κB (p65), validated using subcellular fractionation and Western blotting .

Advanced Research Questions

Q. What strategies optimize the total synthesis of this compound to improve yield and scalability for preclinical studies?

The original 9-step synthesis by Annoura and Tatsuoka (1995) achieved a 1.5% yield . Modern approaches focus on streamlining steps, such as using microwave-assisted reactions for imidazolone ring formation or enantioselective catalysis to reduce racemization. Purification via preparative HPLC with chiral columns ensures stereochemical fidelity .

Q. How does this compound inhibit NF-κB activation, and what experimental models dissect this mechanism?

Hymenialdisine blocks NF-κB nuclear translocation by inhibiting IκB kinase (IKK), as shown in U937 monocytic cells using luciferase reporter assays and electrophoretic mobility shift assays (EMSA) . In vivo validation involves NF-κB-driven luciferase transgenic mouse models treated with hymenialdisine, followed by bioluminescence imaging .

Q. Can structure-activity relationship (SAR) studies enhance this compound’s selectivity for specific kinases?

SAR studies highlight the importance of the indole ring and pyrrole-2-carboxamide moiety. For instance, indole derivatives (e.g., Hymenialdisine Analogue #1) show enhanced GSK-3β inhibition but reduced MEK-1 activity . Computational docking with kinase crystal structures (e.g., PDB 1H1Q for CDK-2) guides rational modifications .

Q. How do researchers address contradictions in hymenialdisine’s cytotoxicity data across different cancer types?

Discrepancies (e.g., potent activity in pancreatic cancer vs. low efficacy in ovarian cancer) are analyzed via meta-analysis of published IC50 values and pathway enrichment analysis. Confounding variables like cell line-specific kinase expression profiles are controlled using CRISPR-Cas9 knockout models .

Q. What in vitro and in vivo models best evaluate this compound’s synergism with conventional chemotherapeutics?

Synergism with cisplatin is tested using Chou-Talalay combination indices in 3D spheroid cultures. In vivo, orthotopic ovarian cancer models treated with hymenialdisine + cisplatin undergo longitudinal MRI to quantify tumor regression .

Methodological Considerations

  • Data Contradiction Analysis : Use standardized assays (e.g., CLIA-certified kits for kinase activity) to minimize inter-lab variability .
  • Experimental Design : Employ factorial designs to isolate variables (e.g., hypoxia vs. normoxia) in cytotoxicity studies .
  • Biomarker Identification : Proteomic profiling (e.g., reverse-phase protein arrays) identifies predictive biomarkers like phosphorylated ERK1/2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hymenialdisine Methanoate
Reactant of Route 2
Hymenialdisine Methanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.